3,6-Dichloro-2-phenyl-4h-chromen-4-one 3,6-Dichloro-2-phenyl-4h-chromen-4-one MRS1088 is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 13179-00-5
VCID: VC21536484
InChI: InChI=1S/C15H8Cl2O2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H
SMILES: C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl
Molecular Formula: C15H8Cl2O2
Molecular Weight: 291.1 g/mol

3,6-Dichloro-2-phenyl-4h-chromen-4-one

CAS No.: 13179-00-5

Cat. No.: VC21536484

Molecular Formula: C15H8Cl2O2

Molecular Weight: 291.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,6-Dichloro-2-phenyl-4h-chromen-4-one - 13179-00-5

Specification

CAS No. 13179-00-5
Molecular Formula C15H8Cl2O2
Molecular Weight 291.1 g/mol
IUPAC Name 3,6-dichloro-2-phenylchromen-4-one
Standard InChI InChI=1S/C15H8Cl2O2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H
Standard InChI Key PTNKLWUWHUGKTA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl
Appearance Solid powder

Introduction

Chemical Structure and Properties

3,6-Dichloro-2-phenyl-4H-chromen-4-one belongs to the flavone class of compounds characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration. The compound features a basic 2-phenyl-4H-chromen-4-one nucleus with chloro substituents at positions 3 and 6. Based on comparative analysis with similar compounds, its molecular formula is C₁₅H₈Cl₂O₂, with an estimated molecular weight of approximately 291.13 g/mol .

From structural analysis of similar chlorinated chromen-4-ones, 3,6-Dichloro-2-phenyl-4H-chromen-4-one is expected to form pale yellow to white crystalline powder at room temperature. The presence of two chloro substituents likely influences its solubility, making it more soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, but poorly soluble in water and polar protic solvents .

Table 1: Predicted Physicochemical Properties of 3,6-Dichloro-2-phenyl-4H-chromen-4-one

PropertyValueBasis for Prediction
Molecular FormulaC₁₅H₈Cl₂O₂Structural analysis
Molecular Weight291.13 g/molCalculated from molecular formula
Physical AppearancePale yellow to white crystalline powderBased on similar flavones
SolubilitySoluble in dichloromethane, chloroform, DMSO; Poorly soluble in waterBased on similar chlorinated compounds
LogP (estimated)4.5-5.0Compared with 6,8-dichloro-2-phenyl-4H-chromen-4-one (LogP 4.89)
Melting Point (estimated)185-205°CBased on similar chlorinated flavones

The compound contains a chromone ring system with a carbonyl group at position 4, which contributes to its electrophilic character at this position. The phenyl ring at position 2 and the chloro substituents at positions 3 and 6 modify the electronic distribution within the molecule, affecting its reactivity and biological interactions . The chloro substituents, being electron-withdrawing groups, decrease electron density in the aromatic rings, potentially enhancing the electrophilicity of the carbonyl carbon and influencing the compound's redox properties.

MethodKey ReagentsAdvantagesLimitations
Algar-Flynn-Oyamada Reaction5-chloro-2-hydroxyacetophenone, benzaldehyde, H₂O₂, NaOH, chlorinating agentWell-established method, Good yields, Simple reagentsMultiple steps, Control of regioselectivity for chlorination
Baker-Venkataraman Rearrangement5-chloro-2-hydroxyacetophenone, benzoyl chloride, base, chlorinating agentHigh purity products, Versatile approachRequires careful control of reaction conditions
Radical-Induced Cascade Annulation5-chloro-2-hydroxyphenyl propargylamine, (PhSe)₂, AIBME, chlorinating agentModern green approach, Uses air as oxygen sourceNewer method, May require optimization

Spectroscopic Characterization

The spectroscopic characterization of 3,6-Dichloro-2-phenyl-4H-chromen-4-one can be predicted based on the spectral data of similar chromen-4-one derivatives. The following spectroscopic patterns are expected:

Infrared (IR) Spectroscopy

In the IR spectrum, 3,6-Dichloro-2-phenyl-4H-chromen-4-one would likely exhibit characteristic absorption bands similar to those observed in related compounds :

  • A strong absorption band at approximately 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration

  • Absorption bands at 1560-1600 cm⁻¹ for C=C stretching vibrations of the aromatic rings

  • C-O-C stretching vibrations around 1100-1150 cm⁻¹

  • Absorption bands in the range of 750-800 cm⁻¹ attributed to C-Cl stretching vibrations

  • Characteristic bands in the region of 740-780 cm⁻¹ for the substituted aromatic rings

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3,6-Dichloro-2-phenyl-4H-chromen-4-one would likely show:

  • Multiple signals in the range of δ 7.0-8.2 ppm corresponding to the aromatic protons of both the chromen-4-one nucleus and the 2-phenyl substituent

  • The absence of a signal around δ 6.8 ppm (typically assigned to H-3 in unsubstituted flavones) due to chloro substitution at position 3

  • Distinctive splitting patterns for the remaining protons on the chromen-4-one nucleus, with the proton at position 5 likely appearing as a doublet due to coupling with the proton at position 7

The ¹³C NMR spectrum would be expected to show:

  • A signal at approximately δ 175-180 ppm for the carbonyl carbon (C-4)

  • Signals in the range of δ 115-165 ppm for the aromatic and olefinic carbons

  • Distinctive signals for the carbons bearing chloro substituents (C-3 and C-6), typically appearing more downfield compared to unsubstituted positions

Mass Spectrometry

In the mass spectrum, 3,6-Dichloro-2-phenyl-4H-chromen-4-one would likely show:

  • A molecular ion peak at m/z 291 corresponding to the molecular formula C₁₅H₈Cl₂O₂

  • Characteristic isotope patterns due to the presence of two chlorine atoms

  • Fragment ions resulting from the loss of CO (M⁺-28) and other fragmentation patterns typical of flavones

Table 3: Predicted Spectroscopic Data for 3,6-Dichloro-2-phenyl-4H-chromen-4-one

Spectroscopic TechniqueExpected Key FeaturesPredicted Values
IR SpectroscopyC=O stretching1650-1700 cm⁻¹
C=C stretching1560-1600 cm⁻¹
C-O-C stretching1100-1150 cm⁻¹
C-Cl stretching750-800 cm⁻¹
¹H NMRAromatic protonsδ 7.0-8.2 ppm (multiplets)
Absence of H-3 signalNo signal at ~δ 6.8 ppm
¹³C NMRCarbonyl carbon (C-4)δ 175-180 ppm
Aromatic carbonsδ 115-165 ppm
Chlorine-bearing carbonsDistinctive downfield shifts
Mass SpectrometryMolecular ion peakm/z 291
Chlorine isotope patternM⁺, M⁺+2, M⁺+4 in ratio ~9:6:1
ActivityPrediction BasisPotential Mechanism
AntioxidantSimilar to compounds IIa, IIc, and IId with nitro and dichloro substitutions Free radical scavenging via electron or hydrogen atom donation
Anti-inflammatorySimilar to compound IId with 2,6-dichloro substitution Inhibition of inflammatory mediators (e.g., COX, LOX) or cytokines
Potential AnticancerStructure-activity relationships in chromen-4-one familyApoptosis induction, cell cycle arrest, angiogenesis inhibition
Potential AntimicrobialHalogenated flavones often show antimicrobial activityDisruption of microbial cell membranes or inhibition of essential enzymes

It is important to note that these predicted activities would need to be confirmed through specific experimental studies on 3,6-Dichloro-2-phenyl-4H-chromen-4-one.

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